3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-oxo-2-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O4S/c19-13-3-1-4-16(7-13)30(28,29)20-8-18(27)24-11-15(12-24)25-10-14(21-22-25)9-23-6-2-5-17(23)26/h1,3-4,7,10,15,20H,2,5-6,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIFVIFRLXMXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CNS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide (CAS Number: 2034544-72-2) is a novel compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The presence of functional groups such as triazole and sulfonamide may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₆O₄S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 2034544-72-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to 3-fluoro-N-(...) have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, triazole-containing compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7, HCT-116, and HepG2 cell lines, indicating strong anticancer activity compared to standard drugs like doxorubicin and 5-fluorouracil .
Mechanism of Action:
The anticancer properties are primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The synthesized compounds showed significant TS inhibitory activity, which correlates with their cytotoxic effects on cancer cells .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been evaluated, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown promising results in inhibiting bacterial growth, suggesting that the triazole ring may enhance the antimicrobial properties .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Triazole Derivatives : A study synthesized various triazole derivatives that exhibited both anticancer and antimicrobial activities. These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines and demonstrated significant inhibition against bacterial strains .
- Pyrrolidine-Based Compounds : Research on pyrrolidine derivatives indicated that modifications at specific positions could enhance both anticancer and antimicrobial activities. The incorporation of different substituents influenced the overall biological profile of these compounds .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between 3-fluoro-N-(...) and target proteins involved in cancer proliferation and bacterial resistance. These computational analyses suggest that the compound can effectively bind to active sites within target enzymes, potentially blocking their function and leading to therapeutic effects .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry:
Antimicrobial Activity
Studies have shown that compounds with triazole and sulfonamide moieties possess significant antimicrobial properties. The presence of the triazole ring is known to enhance the activity against various bacterial strains.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. The mechanism may involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its sulfonamide group is known for such properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of similar compounds:
| Study Reference | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study B | Anticancer | Showed inhibition of tumor cell proliferation in vitro. |
| Study C | Anti-inflammatory | Reduced inflammatory markers in animal models. |
Potential Therapeutic Applications
Given its biological activity, 3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide could be explored for:
- Development of new antibiotics.
- Formulation of novel anticancer therapies.
- Creation of anti-inflammatory drugs.
Chemical Reactions Analysis
Sulfonamide Group
The sulfonamide moiety undergoes reactions typical of this class:
-
Hydrolysis : Acidic/basic conditions cleave the S-N bond, yielding a sulfonic acid and amine.
-
Nucleophilic Substitution : Attack at the sulfonamide nitrogen by strong nucleophiles (e.g., Grignard reagents).
Table: Common Sulfonamide Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Sulfonic acid + amine |
| Basic hydrolysis | NaOH, H₂O | Sulfonate salt + amine |
Pyrrolidinone Ring
The pyrrolidinone carbonyl group participates in:
-
Reduction : LiAlH₄ or NaBH₄ converts the ketone to a secondary alcohol.
-
Nucleophilic Attack : Reacts with hydrides, amines, or organometallic reagents.
Table: Pyrrolidinone Transformations
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄, THF | Pyrrolidinol (alcohol) |
| Grignard Addition | RMgX, THF | 1,2-Adduct (alkylated pyrrolidinone) |
Triazole Ring
The triazole undergoes:
-
Click Chemistry : [2+3] Cycloaddition with alkynes/azides (e.g., copper-catalyzed azide-alkyne cycloaddition).
-
Substitution : Electrophilic aromatic substitution (e.g., bromination).
Table: Triazole Reactivity
| Reaction | Reagents | Product |
|---|---|---|
| Cycloaddition | CuI, azide, alkyne | Modified triazole |
| Bromination | Br₂, CH₂Cl₂ | Brominated triazole |
Azetidine Ring
The azetidine ring, due to its strain, undergoes:
-
Ring-Opening : Acidic or basic conditions cleave the ring (e.g., HCl/H₂O → amine).
-
Nucleophilic Substitution : Attack at the azetidine nitrogen (e.g., alkylation).
Table: Azetidine Transformations
| Reaction | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Amine + ketone |
| Alkylation | R-X, K₂CO₃ | Alkylated azetidine |
Analytical Characterization
The compound’s structure and purity are confirmed via:
-
NMR spectroscopy : For proton and carbon environments.
-
Mass spectrometry (MS) : To verify molecular weight (e.g., C₁₉H₁₉F₂N₇O₃S).
-
HPLC : For purity assessment.
Therapeutic Implications
Compounds with analogous triazole-pyrrolidinone motifs are explored for anti-inflammatory and degenerative disease treatments . The sulfonamide group may enhance bioavailability, while the azetidine ring could modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Functional Group Analysis
Sulfonamide Derivatives: The target compound and the pyrazolo-pyrimidine analog (Table 1, Row 2) share a benzenesulfonamide group, which is critical for hydrogen-bonding interactions in enzyme active sites . The benzamide-thiazole derivative (Table 1, Row 4) replaces sulfonamide with a benzamide-thiazole hybrid, altering solubility and target selectivity .
Fluorinated Moieties: Fluorine substitution at the 3-position of the benzene ring (target compound) improves metabolic stability compared to non-fluorinated analogs . The benzothiazole derivative (Table 1, Row 3) uses 4,6-difluoro substitution, which may enhance membrane permeability .
Heterocyclic Scaffolds: The azetidine-triazole-pyrrolidinone motif in the target compound introduces conformational constraints absent in the more flexible benzothiazole and pyrazolo-pyrimidine analogs. This rigidity could improve binding specificity but may reduce synthetic accessibility .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide?
Answer:
A multi-step approach is typically employed:
- Azetidine Core Synthesis: Cyclization of 1,3-dihaloalkanes with amines under basic conditions (e.g., K₂CO₃) to form the azetidine ring .
- Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized azetidine and a 2-oxopyrrolidine-propargyl derivative .
- Sulfonamide Formation: React 3-fluorobenzenesulfonyl chloride with a secondary amine intermediate (e.g., via nucleophilic substitution) .
- Optimization: Microwave-assisted synthesis (30–60 min, 100–120°C) improves reaction efficiency and yield compared to conventional heating .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity >95% .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- FTIR: Detects sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and carbonyl groups (1680–1650 cm⁻¹) .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₆FN₅O₃S: 476.1763; observed: 476.1765) .
Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?
Answer:
- Pharmacokinetic Analysis: Measure bioavailability (%F) via LC-MS/MS after oral/intravenous administration. Low %F may explain reduced in vivo efficacy .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Solubility Assessment: Evaluate solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to identify formulation limitations .
- Protein Binding: Equilibrium dialysis to quantify plasma protein binding (>90% may reduce free drug concentration) .
Advanced: What computational approaches predict target binding modes and affinity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Key interactions:
- Sulfonamide S=O with Zn²+ in active sites.
- Triazole N-atoms in hydrogen-bond networks .
- MD Simulations: AMBER or GROMACS simulations (50 ns) assess binding stability (RMSD < 2 Å indicates stable complexes) .
- AI-Driven Optimization: COMSOL Multiphysics coupled with ML algorithms (e.g., random forest) to optimize reaction parameters (e.g., temperature, solvent) for analog synthesis .
Advanced: How to design structure-activity relationship (SAR) studies targeting the azetidine-triazole moiety?
Answer:
- Analog Synthesis:
- Biological Assays:
- Test analogs against target enzymes (IC₅₀ determination) and in cell-based models (e.g., IC₅₀ shift >10-fold indicates SAR relevance).
- Data Analysis:
- Multivariate regression (e.g., PLS) correlates steric/electronic descriptors (e.g., logP, polar surface area) with activity .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Degradation Pathways: Hydrolysis of sulfonamide (pH-dependent) and oxidation of triazole under light.
- Stability Testing:
- Storage: Lyophilized solid in amber vials under argon at -20°C retains >90% potency for 12 months .
Advanced: How to address low yield in the CuAAC step during scale-up?
Answer:
- Catalyst Optimization: Use CuI (10 mol%) with TBTA ligand (0.2 eq) to prevent copper aggregation .
- Solvent Screening: Tert-butanol/water (4:1) enhances regioselectivity and reduces byproducts .
- Flow Chemistry: Continuous-flow reactors (residence time 10 min, 80°C) improve mixing and heat transfer, achieving >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
